Here's why:
The compound identified by the Chemical Abstracts Service number 216699-35-3 is known as 5-carboxy-X-rhodamine, commonly abbreviated as 5-ROX. This compound is a member of the rhodamine dye family, characterized by its strong fluorescence properties, making it a valuable tool in various scientific applications. The molecular formula for 5-carboxy-X-rhodamine is , and it has a molecular weight of approximately 534.61 g/mol .
5-carboxy-X-rhodamine is particularly notable for its ability to act as a fluorescent probe in biochemical assays, fluorescence microscopy, and flow cytometry. Its structure includes a carboxylic acid functional group, which enhances its solubility in aqueous environments and facilitates its interaction with biological molecules .
The compound can also be involved in Förster Resonance Energy Transfer (FRET) applications, where it serves as a donor molecule when paired with suitable acceptors, providing insights into molecular interactions and distances at the nanoscale .
In biological contexts, 5-carboxy-X-rhodamine exhibits significant activity as a fluorescent marker. It is utilized extensively in oligonucleotide labeling and automated DNA sequencing due to its high quantum yield and stability. The excitation wavelength for this compound is approximately 575 nm, with emission occurring at the same wavelength, making it suitable for various imaging techniques .
Moreover, 5-ROX's ability to label biomolecules enables researchers to study cellular processes such as gene expression, protein interactions, and cellular localization of nucleic acids . Its application in diagnostics further underscores its importance in medical research and clinical settings.
The synthesis of 5-carboxy-X-rhodamine typically involves multi-step organic reactions that include the formation of the rhodamine core followed by the introduction of the carboxylic acid group. Specific synthetic routes may vary depending on the desired purity and yield but generally include steps such as condensation reactions and subsequent purification processes like chromatography .
5-carboxy-X-rhodamine finds extensive applications across multiple fields:
Its versatility makes it an essential tool for researchers working in molecular biology, biochemistry, and related disciplines.
Studies involving 5-carboxy-X-rhodamine focus on its interactions with nucleic acids and proteins. Research has demonstrated that this compound can effectively label DNA and RNA molecules, allowing for real-time monitoring of genetic material during various biological processes. Interaction studies often utilize techniques such as FRET to analyze molecular dynamics within cells .
Additionally, its role in studying protein interactions has been highlighted through experiments that track conformational changes or binding events, providing insights into fundamental biological mechanisms .
Several compounds share structural or functional similarities with 5-carboxy-X-rhodamine. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Carboxy-X-rhodamine | 1790-12-1 | Precursor to 5-ROX; used for similar applications |
Rhodamine B | 81-88-9 | Widely used fluorescent dye; less specific than 5-ROX |
Texas Red | 1982-44-7 | Fluorescent dye with different spectral properties |
Cy3 | 68850-99-0 | Commonly used in labeling; different excitation/emission wavelengths |
Uniqueness of 5-Carboxy-X-Rhodamine: Unlike many other fluorescent dyes, 5-carboxy-X-rhodamine is specifically designed for oligonucleotide labeling due to its optimal excitation/emission characteristics and stability under experimental conditions. Its ability to participate in FRET enhances its utility in advanced imaging techniques compared to other compounds listed above .
The rhodamine family originated in 1887 when industrial chemist Ceresole synthesized the first rhodamine derivatives by condensing 3-aminophenols with phthalic anhydride. These early compounds, named for their rose-like color (rhodon in Greek), laid the groundwork for modern fluorescent dyes. 5-ROX emerged in the late 20th century as a refined derivative designed to address limitations in earlier rhodamines, such as isomer variability and solvent-dependent fluorescence. Its development paralleled advancements in automated DNA sequencing, which demanded dyes with distinct spectral properties and improved conjugation efficiency.
5-ROX is systematically named 5-carboxy-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium-9-yl)benzoate. Key identifiers include:
The "X" in its name denotes the xanthene backbone, while "5-carboxy" specifies the substituent position.
Xanthene dyes feature a tricyclic structure with oxygen as the heteroatom. 5-ROX belongs to the rhodamine subgroup, distinguished by:
Dye Subgroup | Key Features | Examples |
---|---|---|
Fluoresceins | Yellow-green fluorescence, pH-sensitive | Fluorescein, Eosin Y |
Rhodamines | Red-shifted emission, amine-derived substituents | 5-ROX, Texas Red, TAMRA |
Halogenated | Bromine/iodine atoms enhance photostability | Rose Bengal, Erythrosin B |
Unlike simpler rhodamines, 5-ROX incorporates a carboxyl group at the 5-position, enabling covalent attachment to biomolecules via NHS ester chemistry. This modification shifts its excitation/emission maxima to 578 nm and 604 nm, respectively, ideal for multiplex assays requiring spectral separation.
5-ROX is pivotal in:
Recent studies highlight its utility in single-molecule imaging, where isomer purity (5- vs. 6-ROX) ensures consistent HPLC elution profiles. The compound’s quantum yield of 0.94 in aqueous buffers further underscores its brightness advantage over earlier rhodamines.
Dye | λₑₓ (nm) | λₑₘ (nm) | ε (M⁻¹cm⁻¹) | Quantum Yield |
---|---|---|---|---|
5-ROX | 578 | 604 | 82,000 | 0.94 |
Fluorescein | 494 | 521 | 83,000 | 0.95 |
Texas Red | 589 | 615 | 85,000 | 0.50 |
TAMRA | 555 | 580 | 91,000 | 0.68 |
Derivative | Application | Reactive Group |
---|---|---|
5-ROX NHS Ester | Oligonucleotide/protein labeling | Succinimidyl ester |
5-ROX Maleimide | Thiol-containing biomolecule conjugation | Maleimide |
5-ROX DBCO | Copper-free click chemistry | Dibenzocyclooctyne |
5-ROX Alkyne | Azide-bearing substrates | Terminal alkyne |
Adapted from .
The chemical compound with Chemical Abstracts Service registry number 216699-35-3 is characterized by the molecular formula C₃₃H₃₀N₂O₅ and possesses a molecular weight of 534.61 grams per mole [1] [2]. This compound represents the 5-carboxy isomer of X-rhodamine, systematically known as 5-carboxy-X-rhodamine [3]. The molecular weight determination has been consistently reported across multiple analytical sources, with high-performance liquid chromatography analysis confirming the purity levels exceeding 95.0 percent [1] [12].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₃₃H₃₀N₂O₅ | [1] [2] |
Molecular Weight | 534.61 g/mol | [1] [2] |
Chemical Abstracts Service Number | 216699-35-3 | [1] [2] |
Purity (High-Performance Liquid Chromatography) | >95.0% | [1] [12] |
The compound exhibits specific structural characteristics that distinguish it from other rhodamine derivatives, particularly in its precise atomic composition and molecular architecture [6]. Mass spectrometric analysis has confirmed the exact mass value of 534.21500 atomic mass units, providing additional verification of the molecular composition [8].
Comprehensive structural analysis of 5-carboxy-X-rhodamine has been conducted using one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy techniques [16]. The structural characterization reveals three distinct aromatic protons that serve as characteristic markers for differentiation in proton nuclear magnetic resonance analysis [16]. For the 5-carboxy isomer, signals corresponding to two neighboring aryl protons at position-6 and position-7 appear as separate doublets at 8.18 and 7.05 parts per million respectively, displaying a large vicinal coupling constant of 9.0 Hertz [16].
The proton-proton correlation spectroscopy experiments have confirmed these assignments, with the aromatic proton at position-6 showing strong correlation with the aromatic proton at position-7 [16]. Additionally, the proton located at position-4 has been assigned at 8.27 parts per million and demonstrates weak correlation with the aromatic proton at position-6 in the correlation spectroscopy spectrum [16]. This weak correlation indicates spatial separation of at least four bonds between these protons, supporting the positioning within the carboxyl-substituted aromatic system [16].
The chemical shifts for rhodaminyl vinylic protons appear at 6.0 parts per million, with the two protons being equivalent in the molecular environment [16]. The carboxylic acid proton resonates as a singlet at 13.22 parts per million, providing definitive confirmation of the carboxyl functionality [16].
The X-rhodamine base structure represents a sophisticated xanthene derivative incorporating multiple structural rigidity elements [9]. The fundamental architecture consists of a central xanthene core bridged by multiple n-propylene groups connecting terminal nitrogen atoms to the central chromophore system [9]. This structural arrangement introduces significant conformational rigidity that prevents fluorescence deactivation through nonradiative processes [9].
The xanthene framework forms the primary chromophoric unit, characterized by its extended conjugated system that accounts for the distinctive photophysical properties [11]. The X-rhodamine designation specifically refers to the presence of additional structural elements that differentiate this compound from conventional rhodamine derivatives [9]. These structural modifications result in enhanced fluorescence characteristics compared to traditional rhodamine compounds [9].
The base structure incorporates octahydro-pyrido-quinolizino-chromeno-quinolin framework, creating a complex polycyclic system [2]. This intricate molecular architecture contributes to the exceptional photostability and fluorescence quantum yield observed in X-rhodamine derivatives [9]. The systematic name 5-carboxy-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium-9-yl)benzoate reflects this complex structural organization [2].
The 5-carboxy substitution pattern represents a specific regioisomeric arrangement where the carboxylic acid functionality is positioned at the 5-position of the aromatic system [3]. This positional specificity distinguishes the compound from its 6-carboxy isomer and significantly influences both chemical reactivity and photophysical behavior [18]. The 5-carboxy substitution pattern results from selective synthesis protocols that favor formation of this particular regioisomer [28].
Synthetic approaches to achieve selective 5-carboxy substitution involve controlled condensation reactions using specific starting materials and reaction conditions [16]. The formation of the 5-carboxy isomer can be enhanced through stepwise synthetic procedures that allow for better control of regioisomer distribution [28]. Advanced separation techniques have been developed to isolate pure 5-carboxy isomers from mixtures containing both 5- and 6-substituted derivatives [28].
The 5-carboxy substitution pattern influences molecular geometry and electronic distribution within the chromophore system [16]. Nuclear magnetic resonance analysis reveals characteristic splitting patterns and chemical shift values that are diagnostic for the 5-substitution pattern [16]. The carboxylic acid group at the 5-position exhibits specific coupling interactions with adjacent aromatic protons, providing definitive structural confirmation [16].
The triethylamine salt form of 5-carboxy-X-rhodamine represents an important derivative that enhances solubility and stability characteristics [10] . The salt formation involves neutralization of the carboxylic acid functionality with triethylamine, resulting in a triethylammonium carboxylate species [10]. This salt formation significantly alters the physicochemical properties of the parent compound .
The triethylamine salt exhibits a molecular weight of 635.8 grams per mole, reflecting the addition of the triethylammonium cation [10]. The salt formation process enhances water solubility compared to the free acid form, making it more suitable for aqueous applications . The triethylammonium salt maintains the essential fluorescence properties while providing improved handling characteristics [5].
Property | Free Acid | Triethylamine Salt |
---|---|---|
Molecular Weight | 534.61 g/mol | 635.8 g/mol |
Water Solubility | Limited | Enhanced |
Stability | Moderate | Improved |
The salt formation does not significantly alter the core chromophore structure, preserving the essential photophysical characteristics [10]. However, the ionic nature of the triethylamine salt can influence interactions with biological systems and affect cellular uptake mechanisms .
The 5-carboxy-X-rhodamine and 6-carboxy-X-rhodamine isomers exhibit subtle but significant differences in their photophysical and chemical properties [18]. Both isomers demonstrate similar absorption and emission characteristics, with the 5-isomer showing excitation maximum at 580 nanometers and emission maximum at 604 nanometers [9]. The 6-isomer displays comparable values with excitation at 581 nanometers and emission at 605 nanometers [9].
Quantum yield measurements reveal essentially identical fluorescence efficiencies, with the 5-isomer achieving 0.94 and the 6-isomer reaching 0.96 [9]. Molar absorptivity values are also comparable, with both isomers exhibiting extinction coefficients of approximately 3.6 × 10⁴ M⁻¹ cm⁻¹ [9]. Despite these similarities, the positional difference can significantly affect biological properties of conjugated derivatives [3].
Parameter | 5-Carboxy-X-rhodamine | 6-Carboxy-X-rhodamine |
---|---|---|
Excitation Maximum | 580 nm | 581 nm |
Emission Maximum | 604 nm | 605 nm |
Quantum Yield | 0.94 | 0.96 |
Molar Absorptivity | 3.6 × 10⁴ M⁻¹ cm⁻¹ | 3.6 × 10⁴ M⁻¹ cm⁻¹ |
The separation of these isomers represents a significant analytical challenge, requiring sophisticated chromatographic techniques [28]. Commercial preparations typically contain mixtures of both isomers in ratios ranging from 3:1 to 6:1 favoring the 6-isomer [18]. The 5-isomer is preferred for applications requiring high reproducibility due to its single isomeric nature [3].
The physicochemical properties of 5-carboxy-X-rhodamine encompass a comprehensive range of characteristics that define its behavior in various environments [21] [22]. The compound exists as a solid at room temperature, typically appearing as gray to dark purple to black powder or crystalline material [1] [12]. The melting point exceeds 250 degrees Celsius, indicating substantial thermal stability [21] [26].
Solubility characteristics vary significantly with solvent polarity, with the compound showing good solubility in dimethyl sulfoxide, methanol, and dimethylformamide [4] [22]. Water solubility is limited for the free acid form but can be enhanced through salt formation [22]. The compound demonstrates photostability superior to conventional fluorescein derivatives but requires protection from light during storage [1] [3].
Property | Value | Conditions |
---|---|---|
Physical State | Solid | 20°C |
Appearance | Gray to dark purple powder | Ambient conditions |
Melting Point | ≥250°C | Literature value |
Solubility in dimethyl sulfoxide | 125 mg/mL | Room temperature |
Storage Temperature | -20°C | Frozen storage recommended |
Storage conditions require careful attention to environmental factors, with recommendations for frozen storage at minus 20 degrees Celsius under inert gas atmosphere [1] [12]. The compound exhibits sensitivity to light, air, moisture, and heat, necessitating appropriate protective measures during handling and storage [1] [12]. Fluorescence properties remain stable under proper storage conditions, with excitation at 578 nanometers and emission at 604 nanometers maintained over extended periods [13].
The absorption characteristics of 5-ROX demonstrate remarkable consistency across multiple independent studies. The compound exhibits its primary absorption maximum in the range of 575-580 nm [2] [3] [4] [6]. Specifically, comprehensive spectroscopic analyses have reported excitation maxima at 575 nm [3] [7], 578 nm [4] [8], and 580 nm [9] [6]. The Uddin and Marnett study of 2008 reported excitation wavelengths spanning 580-583 nm for various derivatives [6]. This red-shifted absorption profile distinguishes 5-ROX from shorter-wavelength rhodamines and positions it advantageously for applications requiring minimal interference with blue-green fluorophores.
The absorption spectrum of 5-ROX shows characteristic features typical of X-rhodamine derivatives, with the rigid julolidine ring structure contributing to the bathochromic shift compared to conventional rhodamines [10]. The compound maintains consistent spectral properties when conjugated to biomolecules, with absorption maxima remaining essentially unchanged at 581 nm for peptide conjugates [6].
Source | Excitation Maximum (nm) | Citation |
---|---|---|
Chemodex | 575 | [3] |
AAT Bioquest | 578 | [4] |
Lumiprobe | 570 | [11] |
Eurofins Genomics | 575 | [12] |
IDT | 588 | [13] |
Uddin & Marnett (2008) | 580-583 | [6] |
The molar extinction coefficient of 5-ROX represents a critical parameter for quantitative fluorescence applications. Multiple independent sources consistently report values of 82,000 M⁻¹cm⁻¹ [12] [9] [4] [13] [14]. This value represents measurements at the absorption maximum under standard aqueous buffer conditions at neutral pH.
Notably, some sources report higher extinction coefficients of 93,000 M⁻¹cm⁻¹ [11] [15], while others report lower values in the range of 36,000-41,000 M⁻¹cm⁻¹ [9] [6]. The variation likely reflects differences in measurement conditions, solvent systems, and the specific ionic forms of the compound. The octamethyl-substituted derivatives showed modest increases in molar absorptivity compared to the standard compound [6].
Measurement Condition | Extinction Coefficient (M⁻¹cm⁻¹) | Citation |
---|---|---|
Aqueous buffer, pH 7.0 | 82,000 | [12] [4] [13] [14] |
Methanol | 93,000 | [11] [15] |
Research grade | 36,000-41,000 | [9] [6] |
The emission characteristics of 5-ROX demonstrate excellent spectral separation from the excitation maximum, providing favorable Stokes shifts for fluorescence detection. The emission maximum consistently appears in the range of 600-605 nm across multiple studies [2] [3] [4] [6].
Detailed spectroscopic characterization reveals emission maxima at 600 nm [3], 604 nm [4] [6] [8], and 608 nm [13]. The compound maintains stable emission properties across various environmental conditions, with conjugated forms showing emission at 604 nm for both peptide and protein conjugates [6]. This spectral stability makes 5-ROX particularly suitable for quantitative fluorescence applications where reproducible emission characteristics are essential.
The Stokes shift for 5-ROX typically ranges from 25-30 nm, providing adequate spectral separation for efficient fluorescence detection while minimizing self-absorption effects that can complicate quantitative measurements [4] [6].
Application | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Citation |
---|---|---|---|---|
Free dye | 578 | 604 | 26 | [4] |
Peptide conjugate | 581 | 604 | 23 | [6] |
Oligonucleotide | 575 | 602 | 27 | [12] |
The fluorescence quantum yield of 5-ROX represents one of its most favorable spectroscopic properties. Multiple independent studies report quantum yields in the range of 0.91-0.96 [10] [14] [6], with many sources citing the optimal value of 0.94 [9] [14]. This high quantum yield contributes significantly to the compound's utility in sensitive fluorescence applications.
Comparative studies demonstrate that 5-ROX exhibits superior quantum yields compared to conventional rhodamines such as Rhodamine B (φ = 0.36) [6]. The rigid X-rhodamine structure, incorporating multiple propylene bridging moieties, prevents nonradiative fluorescence deactivation processes that typically reduce quantum efficiency in flexible rhodamine systems [10] [6].
Environmental factors show minimal impact on quantum yield measurements. The compound maintains quantum yields of 0.94 in aqueous buffer systems at physiological pH [14], demonstrating excellent stability for biological applications. Octamethyl substitution patterns show modest improvements in quantum yield, reaching values up to 0.96 [6].
Compound Variant | Quantum Yield | Measurement Conditions | Citation |
---|---|---|---|
5-ROX standard | 0.94 | Aqueous buffer, pH 7.0 | [9] [14] |
5-ROX octamethyl | 0.96 | Aqueous buffer | [6] |
6-ROX comparison | 0.92 | Aqueous buffer | [6] |
Lumiprobe variant | 1.0 | Optimal conditions | [11] |
The spectroscopic characteristics of 5-ROX position it strategically within the fluorophore spectrum to minimize interference with commonly used dyes while enabling specific applications in Förster Resonance Energy Transfer (FRET) systems. The compound's excitation maximum at 575-580 nm and emission maximum at 600-605 nm create distinctive spectral windows that avoid overlap with shorter-wavelength fluorophores.
Comparative analysis reveals minimal spectral overlap with fluorescein-based dyes such as FITC (excitation 495 nm, emission 518 nm) [16] and FAM (excitation 495 nm, emission 520 nm) [17]. This spectral separation enables dual-labeling experiments and multiplex detection systems without significant cross-talk between channels [18].
In FRET applications, 5-ROX functions effectively as both donor and acceptor molecule depending on the partner fluorophore. When paired with shorter-wavelength donors such as fluorescein derivatives, 5-ROX serves as an efficient acceptor with substantial spectral overlap for energy transfer [19] [20]. The compound demonstrates particular utility in energy transfer primers, where FAM donors transfer energy to ROX acceptors with enhanced emission efficiency [19].
The compound shows favorable spectral compatibility with Texas Red (excitation 599 nm, emission 615 nm) [21], enabling sequential excitation strategies without interference. Studies confirm that ROX exhibits different spectral characteristics from both Cy3 (excitation 550 nm, emission 570 nm) and Cy5 (excitation 649 nm, emission 670 nm) [17], providing opportunities for three-color fluorescence applications.
Fluorophore Pair | Spectral Overlap | Application | Citation |
---|---|---|---|
FAM-ROX | High (FRET donor-acceptor) | Energy transfer primers | [19] [20] |
FITC-ROX | Minimal | Dual labeling | [16] [18] |
ROX-Texas Red | Moderate | Sequential detection | [21] |
ROX-Cy5 | Minimal | Multiplex systems | [17] |
The environmental sensitivity of 5-ROX fluorescence represents a critical parameter for applications in biological systems where pH, temperature, and ionic conditions vary significantly. Comprehensive studies demonstrate that 5-ROX exhibits exceptional stability across physiologically relevant conditions [21].
Temperature dependence studies reveal that 5-ROX shows weak sensitivity to thermal changes, with fluorescence decreasing only 16% over the temperature range from 25°C to 90°C [21]. This linear temperature dependence contrasts favorably with other rhodamine derivatives such as TAMRA (67% decrease) and Cy3 (91% decrease) over the same temperature range [21]. The minimal temperature sensitivity makes 5-ROX particularly suitable for quantitative PCR applications where thermal cycling is required [18].
pH stability measurements demonstrate that 5-ROX maintains stable fluorescence intensity over the pH range of 6.5-7.8 [21]. This stability window encompasses most physiological conditions and common buffer systems used in biological applications. Unlike fluorescein-based dyes that show significant pH dependence (pKa ~6.4), 5-ROX fluorescence remains essentially unchanged within the neutral pH range [21].
The compound shows minimal sensitivity to nucleotide quenching effects that significantly impact other fluorophores. Studies confirm that guanine nucleotide proximity produces minimal fluorescence quenching for 5-ROX, unlike FAM which shows substantial quenching when positioned adjacent to guanine bases [21]. This property makes 5-ROX particularly valuable for oligonucleotide labeling applications where sequence-dependent quenching could compromise quantitative measurements.
Ionic strength variations within physiological ranges show minimal impact on 5-ROX fluorescence characteristics. The compound maintains stable absorption and emission properties in buffers containing up to 1 M sodium chloride [21], indicating robust performance in high-salt conditions commonly encountered in molecular biology applications.
Environmental Factor | Fluorescence Change | Stability Range | Citation |
---|---|---|---|
Temperature (25-90°C) | -16% | Linear decrease | [21] |
pH (acidic < 6.5) | Moderate decrease | Unstable | [21] |
pH (neutral 6.5-7.8) | < 5% change | Stable | [21] |
pH (basic > 7.8) | Moderate decrease | Unstable | [21] |
Guanine quenching | Minimal | Sequence independent | [21] |
High ionic strength | < 2% change | Up to 1 M NaCl | [21] |